molecular formula C18H18ClN3O2 B195982 7-Hydroxyloxapine CAS No. 37081-75-7

7-Hydroxyloxapine

Numéro de catalogue: B195982
Numéro CAS: 37081-75-7
Poids moléculaire: 343.8 g/mol
Clé InChI: CFHDISFPIIFJTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Hydroxyloxapine belongs to the class of organic compounds known as dibenzoxazepines . Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring .


Synthesis Analysis

The synthesis of this compound involves the trifluoroacetylation of secondary amine functions, followed by trimethylsilylation of phenolic groups . This process is used for the quantitation of loxapine, amoxapine, and their major metabolites in serum and urine .


Molecular Structure Analysis

This compound has a molecular formula of C18H18ClN3O2 . It contains a total of 45 bonds; 27 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 amidine derivative, and 2 tertiary amines .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various factors such as a drug’s toxicity, potency, route of exposure, and physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 343.81 and a molecular formula of C18H18ClN3O2 . It also has a density of 1.4±0.1 g/cm3, a boiling point of 520.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Applications De Recherche Scientifique

Traitement des troubles psychotiques

La 7-Hydroxyloxapine est un métabolite de la Loxapine, un médicament utilisé dans le traitement des troubles psychotiques . Elle est 4 à 5 fois plus active que le médicament parent, la Loxapine , ce qui en fait un contributeur important aux effets thérapeutiques de la Loxapine.

Études de bioéquivalence

Dans les études de bioéquivalence, la this compound est surveillée avec son médicament parent, la Loxapine, et un autre métabolite, la 8-Hydroxyloxapine . Ces études aident à évaluer la bioéquivalence de deux formes posologiques contenant de la Loxapine .

Affinité pour le récepteur de la dopamine D2

La this compound a une affinité 5 fois plus élevée pour les récepteurs de la dopamine D2 par rapport au composé original, la Loxapine . Cette propriété en fait un puissant agent antipsychotique.

Formulation en poudre pour inhalation

La this compound, en tant que métabolite de la Loxapine, fait partie de la poudre d'inhalation Staccato Loxapine . Ce produit médicamenteux portable produit un aérosol généré thermiquement de Loxapine pour une administration rapide dans la circulation systémique via les poumons .

études pharmacocinétiques

La this compound est utilisée dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de la Loxapine . Ces études fournissent des informations précieuses sur le comportement du médicament dans l'organisme.

études de sécurité et d'efficacité du médicament

La sécurité et l'efficacité des médicaments contenant de la Loxapine sont souvent évaluées en surveillant les niveaux de this compound . Ces études aident établir la posologie optimale et la méthode d'administration du médicament.

Mécanisme D'action

Target of Action

7-Hydroxyloxapine is a metabolite of Loxapine, an antipsychotic drug . The primary targets of this compound are the dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play crucial roles in the regulation of mood, cognition, and behavior.

Mode of Action

This compound acts as an antagonist at its primary targets. It binds to dopamine D2 and serotonin 5-HT2A receptors, blocking their activation and thus inhibiting the neurotransmission of dopamine and serotonin . This leads to changes in the level of excitability of subcortical inhibitory areas, which can manifest as tranquilization and suppression of aggressive behavior .

Biochemical Pathways

It is known that the compound’s antagonistic action on dopamine d2 and serotonin 5-ht2a receptors can affect multiple downstream signaling pathways involved in mood regulation and behavior .

Pharmacokinetics

This compound is a metabolite of Loxapine, which is extensively biotransformed in humans to produce a variety of metabolites . The pharmacokinetics of this compound are likely to be influenced by the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Loxapine. Loxapine is rapidly and completely absorbed, and it is metabolized in the liver to glucuronide conjugates .

Result of Action

The antagonistic action of this compound on dopamine D2 and serotonin 5-HT2A receptors results in a marked cortical inhibition, which can manifest as tranquilization and suppression of aggressive behavior . It’s worth noting that this compound is four to five times more active than the parent compound, Loxapine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .

Analyse Biochimique

Biochemical Properties

7-Hydroxyloxapine interacts with various enzymes and proteins in the body. It is a naturally occurring metabolite of Loxapine .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The catalepsy score was positively and significantly correlated with the striatal concentration of this compound

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, it was found that this compound was more cataleptogenic than Loxapine

Metabolic Pathways

This compound is involved in the metabolic pathways of Loxapine It interacts with enzymes or cofactors in these pathways

Propriétés

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDISFPIIFJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190575
Record name 7-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37081-75-7
Record name 7-Hydroxyloxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYLOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxyloxapine
Reactant of Route 2
Reactant of Route 2
7-Hydroxyloxapine
Reactant of Route 3
7-Hydroxyloxapine
Reactant of Route 4
7-Hydroxyloxapine
Reactant of Route 5
7-Hydroxyloxapine
Reactant of Route 6
7-Hydroxyloxapine
Customer
Q & A

Q1: What is the significance of studying 7-hydroxyloxapine in the context of loxapine administration?

A1: While this compound is present in relatively low concentrations in plasma compared to loxapine itself, research suggests it exhibits greater pharmacological activity. [] This means that even small amounts of this compound could contribute significantly to the overall therapeutic effect observed with loxapine treatment. Understanding its formation, pharmacokinetics, and activity is crucial for a complete picture of loxapine's action in the body.

Q2: Which enzymes are primarily responsible for the formation of this compound from loxapine in the human body?

A2: In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have pinpointed the cytochrome P450 enzyme CYP2D6 as the primary enzyme responsible for metabolizing loxapine to this compound. [] This finding highlights the potential for metabolic interactions, particularly in individuals with variations in CYP2D6 activity due to genetic polymorphism or co-administration of CYP2D6 inhibitors or inducers.

Q3: How does the bioavailability of this compound compare to that of loxapine and 8-hydroxyloxapine in a bioequivalence study?

A3: A randomized crossover study investigating the bioequivalence of different loxapine formulations demonstrated that this compound, despite its lower plasma concentrations, exhibited relatively low within-subject variability. [] Consequently, the 90% confidence intervals calculated for key pharmacokinetic parameters like area under the curve (AUC) and maximum concentration (Cmax) were narrower for this compound than for loxapine and 8-hydroxyloxapine. This suggests a more predictable and potentially less variable pharmacokinetic profile for this compound compared to the parent drug.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.